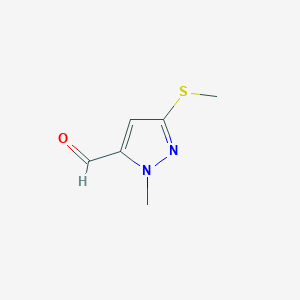
2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . Sodium acetate-catalyzed multicomponent reaction of aldehydes, 3-methyl-2-pyrazoline-5-one, and malononitrile initiated by grinding in mortar in the presence of small quantities of water results in the fast and efficient formation of substituted pyrano .Molecular Structure Analysis
Pyrazoles are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis
Electrospray and Electrosonic Spray Ionization Mass Spectrometry (ESI-MS and ESSI-MS) have been widely used to report evidence that many chemical reactions in micro- and nano-droplets are dramatically accelerated by factors of ∼102 to 106 relative to macroscale bulk solutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can greatly influence its behavior and interactions in different environments. These properties include solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Chemical Synthesis and Complex Formation
- 2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde has been utilized in the synthesis of various chemical complexes. For instance, its derivatives have been used to synthesize Cu(II) and Co(II) complexes, which were analyzed for their magnetic properties and crystal structures (Burlov et al., 2020).
Role in Friedländer Synthesis
- This compound plays a significant role in Friedländer synthesis, particularly in the formation of pyrazolo[4,3-b]pyridines. These reactions typically involve the condensation of derivatives of this compound with various ketones (Jachak et al., 2005).
Structural Analysis and Crystallography
- The compound and its derivatives have been subject to structural analysis and crystallography. Studies have focused on determining the molecular structures and supramolecular assembly of various synthesized derivatives, contributing to a deeper understanding of their chemical properties (Cuartas et al., 2017).
Contributions to Green Chemistry
- Its derivatives have been employed in green chemistry applications, such as in Knoevenagel condensation reactions, demonstrating efficiencies in terms of reaction time and yield (Hangarge et al., 2002).
Applications in Medicinal Chemistry
- While specific research focusing on medicinal applications of this compound was not found, related compounds like 1,2,4-Triazole-3-carbaldehydes and their derivatives have been explored for their potential in creating new medicinal compounds (Gillon et al., 1983).
Safety and Hazards
Direcciones Futuras
The future directions in the field of pyrazole research could involve further exploration of their structure and reactivity, as well as their potential applications in medicinal chemistry . Additionally, the development of more sustainable and efficient methods for their synthesis is a promising area of research .
Propiedades
IUPAC Name |
2-methyl-5-methylsulfanylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-8-5(4-9)3-6(7-8)10-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVGHOQUBRTYIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)SC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B2411284.png)
![2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B2411288.png)
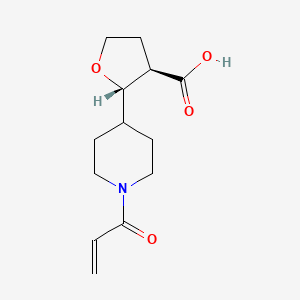

![N-(3,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2411292.png)
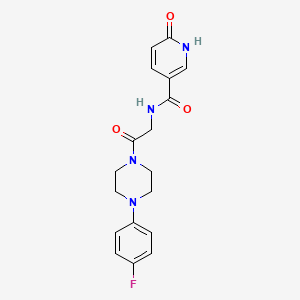
![3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide](/img/structure/B2411297.png)
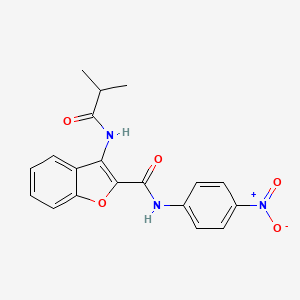

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2411302.png)
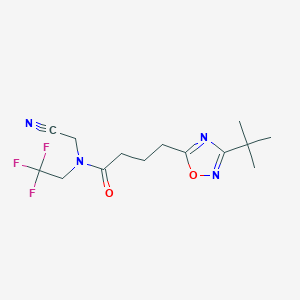
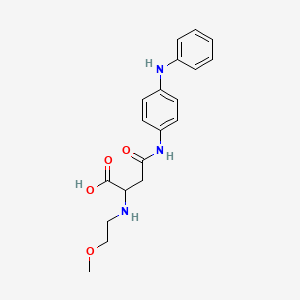

![4-butyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2411306.png)
